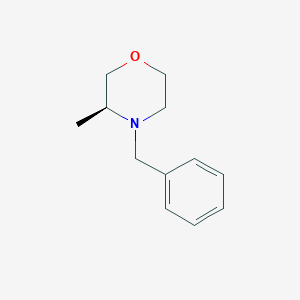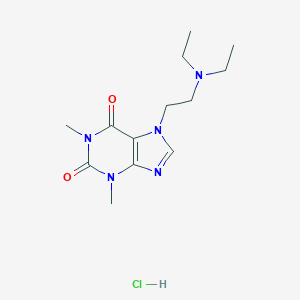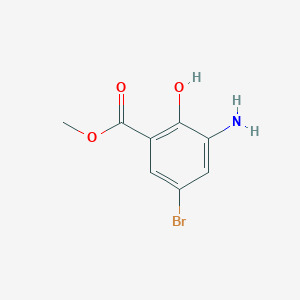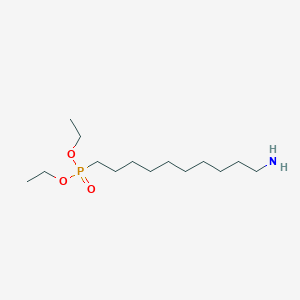
(S)-4-Benzyl-3-methylmorpholine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a compound refers to the methods used to create it. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. This can include understanding the reactants and products, the mechanism of the reaction, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Applications De Recherche Scientifique
Catalyst Activation in Chemical Synthesis
(S)-4-Benzyl-3-methylmorpholine is involved in the synthesis of various catalysts used in chemical reactions. For instance, it is used in the activation of catalysts based on Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes. These complexes have been shown to be effective in catalyzing the oxidation of alcohols and transfer hydrogenation of carbonyl compounds (Saleem et al., 2014).
Ionic Liquids and Physicochemical Properties
A series of 4-benzyl-4-methylmorpholinium salts have been synthesized, producing morpholinium ionic liquids. These have been researched for their physicochemical properties, cytotoxicity, oral toxicity, and biodegradability. Such research provides valuable insights into the potential applications of these compounds in different industrial processes (Pernak et al., 2011).
Application in Organic Synthesis
(S)-4-Benzyl-3-methylmorpholine has been used in the synthesis of highly functionalized pyrano[2,3-c]pyrazoles, which are valuable in pharmaceutical research. This involves a complex process of breaking and forming multiple chemical bonds, showcasing its utility in creating diverse organic compounds (Beerappa & Shivashankar, 2018).
Ruthenium(II) Complexes in Catalysis
The compound plays a role in the formation of Ruthenium(II) complexes used in catalysis. These complexes have been explored for their efficacy in catalytic oxidation and transfer hydrogenation, demonstrating the versatility of (S)-4-Benzyl-3-methylmorpholine in catalytic processes (Saleem et al., 2013).
Solution Behavior in Cellulose Solvents
The behavior of N-methylmorpholine-N-oxide, a compound related to (S)-4-Benzyl-3-methylmorpholine, has been studied in cellulose solvents. This research is crucial in understanding its applications in the textile industry, particularly in the production of Lyocell fibers (Rosenau et al., 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3S)-4-benzyl-3-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-11-10-14-8-7-13(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNBKAFYCHTQPI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477282 | |
| Record name | (S)-4-Benzyl-3-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Benzyl-3-methylmorpholine | |
CAS RN |
120800-91-1 | |
| Record name | (S)-4-Benzyl-3-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio]-](/img/structure/B176692.png)

![2-[(Z)-2-bromoethenyl]pyridine](/img/structure/B176697.png)



